molecular formula C19H17NO4S B2966667 2-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide CAS No. 898435-79-5

2-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide

Cat. No.: B2966667
CAS No.: 898435-79-5
M. Wt: 355.41
InChI Key: INNNJWJRHYNOCF-UHFFFAOYSA-N
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Description

2-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methanesulfonyl group, a methoxynaphthalene moiety, and a benzamide structure. Its unique chemical structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide typically involves a multi-step process. One common method includes the following steps :

    Starting Materials: The synthesis begins with 2-bromoaniline and 1-ethynyl-2-methoxynaphthalene.

    Coupling Reaction: Under a nitrogen atmosphere, 2-bromoaniline (1.0 equivalent) is reacted with 1-ethynyl-2-methoxynaphthalene (1.3 equivalents) in the presence of palladium(II) chloride (2 mol%) and copper(I) iodide (4 mol%) as catalysts, using a solvent mixture of DMF and triethylamine (2:1 ratio). The reaction mixture is stirred overnight at 100°C.

    Workup: After completion, the reaction mixture is cooled, quenched with brine, and extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    Purification: The crude product is purified by flash chromatography using a petroleum ether/ethyl acetate mixture.

    Final Step: The purified coupling product is then reacted with p-toluenesulfonyl chloride (1.1 equivalents) in pyridine (0.2 M) at room temperature overnight. The reaction mixture is treated with hydrochloric acid, extracted with ethyl acetate, and the organic layers are dried and concentrated.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The methoxynaphthalene moiety may interact with hydrophobic regions of proteins or cell membranes, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanesulfonyl group provides electrophilic properties, while the methoxynaphthalene moiety offers hydrophobic interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-2-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-24-17-12-11-16(13-7-3-4-8-14(13)17)20-19(21)15-9-5-6-10-18(15)25(2,22)23/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNNJWJRHYNOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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